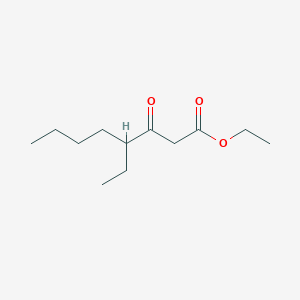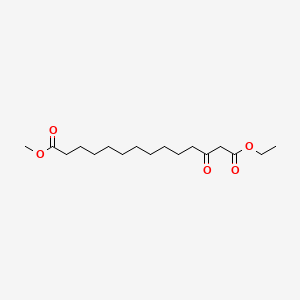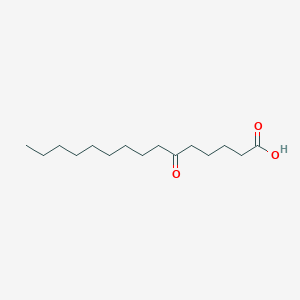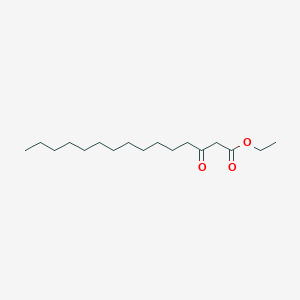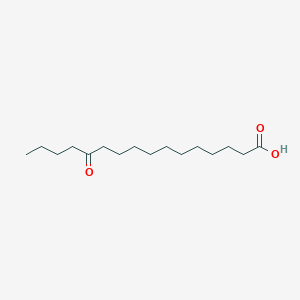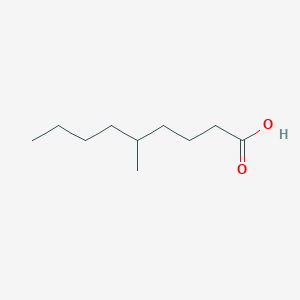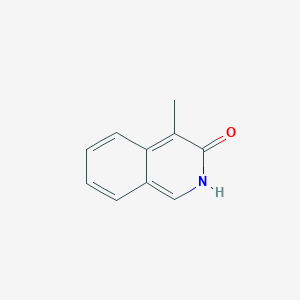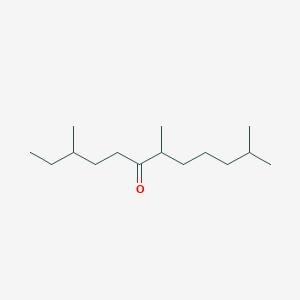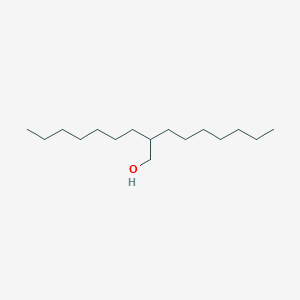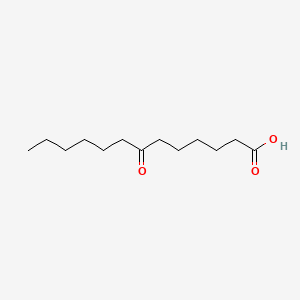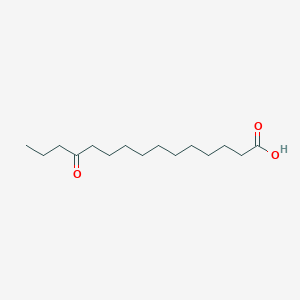
12-Oxopentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxopentadecanoic acid is a long-chain fatty acid with a keto group at the 12th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-oxopentadecanoic acid can be achieved through several methods. One common approach involves the oxidation of pentadecanoic acid using specific oxidizing agents under controlled conditions. Another method includes the use of hydroperoxide lyases, which catalyze the splitting of hydroperoxides to form oxo acids .
Industrial Production Methods: Industrial production of this compound often involves enzyme-catalyzed reactions due to their efficiency and specificity. For instance, recombinant hydroperoxide lyases from sources like Carica papaya have been used to produce oxo acids in high yields . These enzymes are expressed in microorganisms such as Escherichia coli, and the reactions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms adjacent to the keto group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxo acids with various functional groups.
Scientific Research Applications
12-Oxopentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme interactions.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 12-oxopentadecanoic acid involves its interaction with various molecular targets and pathways. The keto group can react with thiol groups in proteins, leading to modifications that affect protein function. This compound can also participate in signaling pathways by acting as a ligand for specific receptors, thereby modulating cellular responses .
Comparison with Similar Compounds
3-Oxo-pentadecanoic acid: Another long-chain fatty acid with a keto group at the 3rd carbon position.
12-Oxododecenoic acid: A shorter-chain oxo acid with similar chemical properties.
Uniqueness: 12-Oxopentadecanoic acid is unique due to its specific keto group position, which influences its reactivity and interaction with biological molecules. This positional specificity allows for distinct chemical and biological activities compared to other oxo acids.
Properties
IUPAC Name |
12-oxopentadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLPQLKKAVROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
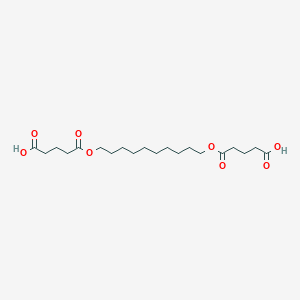
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)

